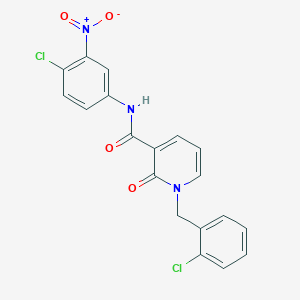

N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both chloro and nitro groups in the phenyl ring, along with the dihydropyridine core, suggests that this compound may exhibit unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

Introduction of the Chloro and Nitro Groups: The phenyl ring can be functionalized with chloro and nitro groups through electrophilic aromatic substitution reactions. Chlorination can be done using chlorine gas or N-chlorosuccinimide, while nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Coupling Reactions: The final step involves coupling the functionalized phenyl ring with the dihydropyridine core. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the dihydropyridine core can enhance activity against a range of bacterial strains. The presence of the chloro and nitro substituents in this compound may contribute to its efficacy by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties

Dihydropyridine derivatives have also been investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been demonstrated in vitro. Specifically, it has shown effectiveness against various cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Enzyme Inhibition

Another area of application is the inhibition of specific enzymes linked to disease processes. For example, studies have indicated that this compound can inhibit certain kinases involved in cancer progression, thus providing a dual role in both treatment and prevention strategies .

Agrochemical Applications

Pesticide Development

The structural characteristics of N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide make it a candidate for development as a pesticide. Its effectiveness against various pests has been noted in preliminary studies, where it demonstrated high toxicity levels against target species while maintaining low toxicity to beneficial insects . This selectivity is crucial for sustainable agricultural practices.

Materials Science

Polymeric Composites

In materials science, this compound has potential applications in the development of polymeric composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research suggests that the addition of such compounds can lead to improved performance characteristics in materials used for coatings and packaging .

Case Study 1: Antimicrobial Efficacy

A study conducted on various dihydropyridine derivatives revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, confirming its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In vitro testing against MCF-7 breast cancer cells showed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated increased annexin V binding, confirming the induction of programmed cell death. Further studies are warranted to explore its mechanism of action and potential synergy with existing chemotherapy agents.

Mecanismo De Acción

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The dihydropyridine core is known to interact with calcium channels, potentially blocking calcium influx into cells. This can lead to various physiological effects, including vasodilation and reduced cardiac workload.

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

Amlodipine: Another calcium channel blocker with a similar structure but different substituents on the phenyl ring.

Nicardipine: Similar in structure and function, used in the treatment of hypertension.

Uniqueness

N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of chloro and nitro groups on the phenyl ring, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. This uniqueness could translate into different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Actividad Biológica

N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine core with various substituents that may influence its biological activity. The presence of a nitrophenyl group and a chlorobenzyl moiety suggests potential interactions with biological targets.

-

Enzyme Inhibition :

- The compound has been reported to exhibit inhibition against specific enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is significant in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

-

Antioxidant Activity :

- Studies suggest that compounds with similar structures possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage and inflammation.

-

Antimicrobial Properties :

- Preliminary investigations indicate that the compound may have antimicrobial effects against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that derivatives of the dihydropyridine structure exhibited neuroprotective effects in animal models of neurodegeneration. These compounds were shown to reduce neuroinflammation and improve cognitive function when administered prior to the onset of disease symptoms.

-

Anticancer Potential :

- Research has indicated that similar compounds can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of cell cycle proteins, leading to inhibited proliferation of cancer cells.

Propiedades

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O4/c20-15-6-2-1-4-12(15)11-23-9-3-5-14(19(23)26)18(25)22-13-7-8-16(21)17(10-13)24(27)28/h1-10H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVPRYLFKYFWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.